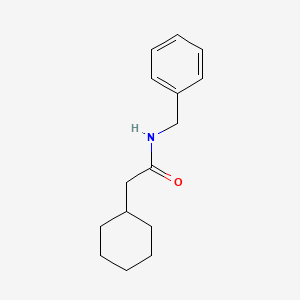
N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide, also known as CMT-3, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. CMT-3 is a member of the family of compounds known as N-phenylanthranilic acid derivatives, which have been shown to have a wide range of biological activities.
作用機序
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote cancer cell growth. N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer cell growth. In osteoporosis research, N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to increase the activity of osteoblasts, which are cells that produce bone. N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to inhibit the activity of osteoclasts, which are cells that break down bone.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. In osteoporosis research, N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to increase bone density and prevent bone loss. N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to reduce inflammation and pain in inflammatory diseases.
実験室実験の利点と制限
N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has several advantages for lab experiments. It is a synthetic compound that can be produced in high yields and purity using a well-established synthesis method. N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been extensively studied for its potential use in treating various diseases, which provides a strong scientific basis for further research. However, there are also limitations to using N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide in lab experiments. It is a relatively new compound that has not been extensively studied in vivo, and its long-term safety and efficacy are not yet known.
将来の方向性
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide. In cancer research, further studies are needed to determine the optimal dosage and treatment schedule for N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide, as well as its potential use in combination with other cancer treatments. In osteoporosis research, further studies are needed to determine the long-term safety and efficacy of N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide, as well as its potential use in combination with other osteoporosis treatments. In inflammatory disease research, further studies are needed to determine the optimal dosage and treatment schedule for N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide, as well as its potential use in combination with other anti-inflammatory treatments. Overall, N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has shown great potential for use in treating various diseases, and further research is needed to fully understand its mechanism of action and potential uses.
合成法
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide involves the reaction of 3-chloro-4-methoxyaniline with 2,3,5-trimethylphenol in the presence of acetic anhydride and a catalyst. The resulting product is then reacted with chloroacetyl chloride and sodium hydroxide to produce N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide. This synthesis method has been successfully used to produce N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide in high yields and purity.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been extensively studied for its potential use in treating various diseases, including cancer, osteoporosis, and inflammatory diseases. In cancer research, N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In osteoporosis research, N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to increase bone density and prevent bone loss. In inflammatory disease research, N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to reduce inflammation and pain.
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-11-7-12(2)13(3)17(8-11)23-10-18(21)20-14-5-6-16(22-4)15(19)9-14/h5-9H,10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTVXPCNYBGZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=CC(=C(C=C2)OC)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5831879.png)
![1'-allyl-5'-butylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5831885.png)

![3-chloro-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5831919.png)
![N'-(2-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5831922.png)

![N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide](/img/structure/B5831939.png)
![{5-[(4-methylphenyl)thio]-2-furyl}methanol](/img/structure/B5831940.png)


![4-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5831963.png)
![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2,4-dimethylbenzamide](/img/structure/B5831971.png)
![N-[4-(diethylamino)phenyl]nicotinamide](/img/structure/B5831981.png)
